Ioflupane

Overview

Description

Mechanism of Action

Target of Action

Beta-Cit-FP, also known as Ioflupane, primarily targets the presynaptic dopamine transporters (DAT) . These transporters are abundant in the striatal region of the brain and play a crucial role in the transport of dopamine from the synaptic cleft back into the presynaptic neuron .

Mode of Action

this compound binds reversibly and with high affinity to the presynaptic dopamine transporters . When Iodine-123, which labels this compound, decays, a gamma ray is emitted. This emission is detected through Single Photon Emission Computed Tomography (SPECT), providing an image of the dopamine neurons .

Biochemical Pathways

The primary biochemical pathway affected by this compound involves the dopaminergic synapse . By binding to the dopamine transporters, this compound influences the reuptake of dopamine, thereby affecting the concentration of dopamine in the synaptic cleft .

Pharmacokinetics

this compound exhibits rapid blood clearance in healthy individuals . It is administered intravenously, and absorption is 100% . Approximately 30% of the radioactivity is taken up by the striatum compared to the entire brain . About 60% of this compound is excreted in the urine and 14% in the feces after 48 hours . The half-life of this compound is 13.2 hours .

Result of Action

The binding of this compound to the dopamine transporters allows for the visualization of the dopaminergic neurons in the brain . This is particularly useful in diagnosing Parkinsonian syndromes, as it helps differentiate between essential tremor and tremor due to Parkinsonian syndromes .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the height and weight of the individual can affect the excretion rate of this compound . Furthermore, the use of thyroid blocking agents like potassium iodide is recommended 2 hours before and 24 hours after the injection of this compound to prevent the uptake of Iodine-123 by the thyroid gland .

Biochemical Analysis

Biochemical Properties

Ioflupane interacts with the dopamine transporters in the brain. These transporters are proteins that facilitate the reuptake of dopamine, a neurotransmitter, in the synapses . The nature of the interaction is such that this compound binds reversibly to these transporters .

Cellular Effects

This compound’s primary effect on cells is its ability to bind to dopamine transporters, which are located on the presynaptic neurons in the striatum of the brain . This binding allows for the visualization of these neurons, which is particularly useful in the diagnosis of Parkinsonian syndromes . The presence of this compound can influence cell function by providing a marker for the presence and density of dopamine transporters .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to presynaptic dopamine transporters . When Iodine-123, the radioactive isotope in this compound, decays, a gamma ray is emitted and detected through SPECT . This allows for the visualization of the dopamine transporters to which this compound is bound .

Temporal Effects in Laboratory Settings

The effects of this compound can be observed between 3 to 6 hours after injection . This time window is appropriate for capturing the distribution of the compound in the brain

Metabolic Pathways

This compound does not undergo any significant metabolism . About 60% of the compound is excreted in the urine and 14% in the feces after 48 hours .

Transport and Distribution

After intravenous administration, this compound is distributed by the blood and builds up in the striatum of the brain . Here it attaches to the dopamine transporters on nerve cell endings .

Subcellular Localization

This compound localizes to the presynaptic terminals of dopaminergic neurons in the striatum, where it binds to the dopamine transporters . This subcellular localization is crucial for its role in diagnosing Parkinsonian syndromes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ioflupane involves several steps, starting with the preparation of the tropane derivativeThe reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound involves the use of automated synthesis modules to ensure high purity and yield. The process includes the radiolabeling of the compound with iodine-123, followed by purification and quality control to meet regulatory standards .

Chemical Reactions Analysis

Types of Reactions

Ioflupane undergoes several types of chemical reactions, including:

Oxidation: This reaction can occur under specific conditions, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be used to modify the functional groups on the molecule.

Substitution: Halogen substitution reactions are common, particularly involving the iodine-123 isotope.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like iodine monochloride. The reactions are typically carried out under controlled temperature and pH conditions to ensure specificity and yield .

Major Products

The major products formed from these reactions include various derivatives of this compound, which can be used for different imaging and diagnostic purposes .

Scientific Research Applications

Ioflupane has a wide range of scientific research applications, including:

Chemistry: Used as a tracer in chemical studies to understand the behavior of dopamine transporters.

Biology: Helps in studying the distribution and density of dopamine neurons in the brain.

Medicine: Primarily used in single-photon emission computed tomography (SPECT) imaging to diagnose Parkinsonian syndromes and differentiate them from other movement disorders

Industry: Employed in the production of diagnostic imaging agents and radiopharmaceuticals

Comparison with Similar Compounds

Similar Compounds

Cocaine: Shares a similar structure but is not used for imaging purposes.

Methylphenidate: Another dopamine transporter ligand but with different clinical applications.

Tropane derivatives: Various other tropane derivatives are used in research and medicine

Uniqueness of Ioflupane

This compound is unique due to its high affinity for dopamine transporters and its ability to be labeled with iodine-123, making it an effective imaging agent for diagnosing Parkinsonian syndromes. Its specificity and safety profile make it a preferred choice in clinical settings .

Properties

IUPAC Name |

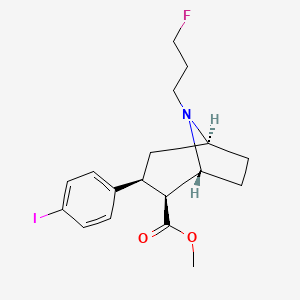

methyl (1R,2S,3S,5S)-8-(3-fluoropropyl)-3-(4-iodophenyl)-8-azabicyclo[3.2.1]octane-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23FINO2/c1-23-18(22)17-15(12-3-5-13(20)6-4-12)11-14-7-8-16(17)21(14)10-2-9-19/h3-6,14-17H,2,7-11H2,1H3/t14-,15+,16+,17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXWLAJVUJSVENX-HZMVEIRTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1C2CCC(N2CCCF)CC1C3=CC=C(C=C3)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H]1[C@H]2CC[C@H](N2CCCF)C[C@@H]1C3=CC=C(C=C3)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23FINO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

155797-99-2 | |

| Record name | 2-Carbomethoxy-8-(3-fluoropropyl)-3-(4-iodophenyl)tropane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0155797992 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | IOFLUPANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VF232WE742 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.